molecular formula C18H16N2O4 B1324597 ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate CAS No. 402961-11-9

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1324597
CAS No.: 402961-11-9
M. Wt: 324.3 g/mol
InChI Key: UOCSDGUFRQGPFG-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group, a phenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-iodoaniline and ethyl acetoacetate.

    Formation of Indole Core: The indole core is formed through a cyclization reaction, often using a catalyst such as copper iodide.

    Functional Group Introduction: The nitro group is introduced via nitration, and the phenyl group is added through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Acylated Products: Friedel-Crafts acylation produces acylated indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro, phenyl, and ester groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSDGUFRQGPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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